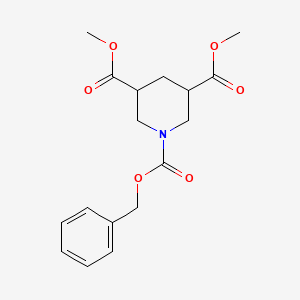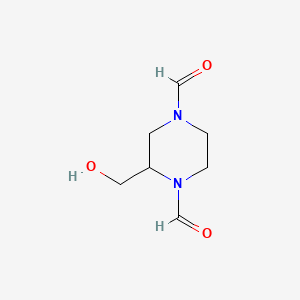
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate” is a chemical compound with the molecular formula C17H21NO6 . It belongs to the class of organic compounds known as piperidines, which are compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate” consists of a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The molecule has an average mass of 335.352 Da and a monoisotopic mass of 335.136902 Da .
Physical And Chemical Properties Analysis
“1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 451.9±45.0 °C at 760 mmHg, and a flash point of 227.1±28.7 °C . It has 7 hydrogen bond acceptors and 0 hydrogen bond donors .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate: is utilized in the synthesis of various heterocyclic compounds. These structures serve as key intermediates in the production of pharmaceuticals and agrochemicals. The compound’s ability to undergo reactions such as ring-closure provides a pathway to create diverse heterocyclic frameworks that are central to medicinal chemistry .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential as a building block in drug design and synthesis. Its structural features allow for modifications that can lead to the development of new therapeutic agents with improved efficacy and safety profiles. Researchers investigate its incorporation into molecules that may interact with biological targets, such as enzymes or receptors .
Material Science
The applications in material science include the development of novel organic materials. Due to its modifiable structure, 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate can be a precursor for polymers or small molecules that exhibit unique physical properties, such as conductivity or luminescence, which are valuable in electronics and photonics .
Environmental Science
In environmental science, this compound’s derivatives could be studied for their ability to bind to pollutants or to act as sensors for environmental monitoring. The compound’s chemical reactivity allows it to be tailored to interact with specific contaminants, aiding in the detection and potential neutralization of hazardous substances .
Analytical Chemistry
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate: finds use in analytical chemistry as a standard or reagent in chromatography and spectrometry. Its well-defined structure and properties make it suitable for use as a calibration standard in the quantification and analysis of complex mixtures .
Biochemistry
In biochemistry, the compound is of interest for its potential role in enzyme inhibition studies. By modifying the compound, researchers can create inhibitors that can help understand enzyme mechanisms or regulate biochemical pathways. This is particularly relevant in the study of diseases where enzyme function is disrupted .
Propiedades
IUPAC Name |
1-O-benzyl 3-O,5-O-dimethyl piperidine-1,3,5-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-22-15(19)13-8-14(16(20)23-2)10-18(9-13)17(21)24-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNSRTLQWPKQIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678308 |
Source


|
| Record name | 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate | |
CAS RN |
1221818-73-0 |
Source


|
| Record name | 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)




![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)
![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)



